

Spectroscopic Data of Eupalinilide C: A Technical Guide

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Compound of Interest

Compound Name: Eupalinilide C

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Introduction

Eupalinilide C is a sesquiterpene lactone belonging to the guaianolide class of natural products. It was first isolated from the plant *Eupatorium lindleyanum*.^[1] The structural elucidation of **Eupalinilide C**, along with its congeners, was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the available spectroscopic data for **Eupalinilide C** and the experimental protocols employed for its characterization.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of a compound. For **Eupalinilide C**, the HRESIMS data provides the exact mass, which, in conjunction with other spectroscopic data, confirms its elemental composition.

Parameter	Observed Value
Ionization Mode	ESI
Mass Analyzer	TOF or Orbitrap
Molecular Ion	$[M+Na]^+$
High-Resolution Mass Spectrometry (HRESIMS)	
Molecular Formula	$C_{20}H_{26}O_7$
Calculated Mass	394.1627
Measured Mass	394.1625

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For **Eupalinilide C**, a combination of 1D (1H and ^{13}C) and 2D NMR experiments were used to assign all the proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

1H NMR Data (500 MHz, $CDCl_3$)

The 1H NMR spectrum of **Eupalinilide C** reveals the chemical environment of each proton in the molecule. The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) are crucial for determining the connectivity of the protons.

Position	δ (ppm)	Multiplicity	J (Hz)
1	5.10	d	3.0
2 α	2.15	m	
2 β	1.90	m	
3 α	2.25	m	
3 β	2.05	m	
5	3.15	d	10.5
6	4.20	t	10.0
7	2.80	m	
9 α	2.50	dd	
9 β	1.85	dd	14.0, 11.0
13a	6.25	d	3.5
13b	5.60	d	3.0
14	1.10	s	
15	1.25	d	
2'	6.90	q	7.0
3'	1.95	d	7.0
4'	1.85	s	

¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts (δ) are indicative of the type of carbon atom (e.g., carbonyl, olefinic, aliphatic).

Position	δ (ppm)
1	134.5
2	26.8
3	39.5
4	139.8
5	50.1
6	82.3
7	51.5
8	78.9
9	41.2
10	149.5
11	138.0
12	170.1
13	121.5
14	17.5
15	16.8
1'	167.2
2'	128.0
3'	138.5
4'	15.8
5'	20.5

Experimental Protocols

The spectroscopic data for **Eupalinilide C** were acquired using standard, high-resolution instrumentation and methodologies.

NMR Spectroscopy

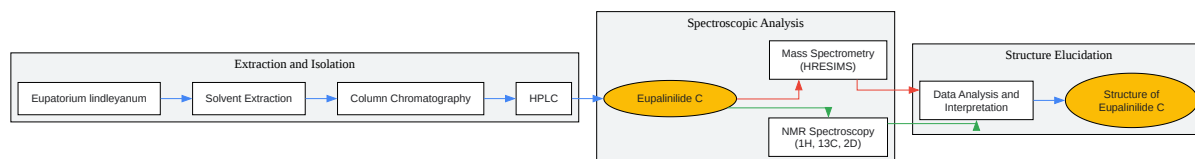
- Sample Preparation: **Eupalinilide C** was dissolved in deuterated chloroform (CDCl_3).
- Instrumentation: NMR spectra were recorded on a Bruker AV-500 spectrometer.
- ^1H NMR: Acquired at 500 MHz with chemical shifts referenced to the residual CHCl_3 signal (δ 7.26 ppm).
- ^{13}C NMR: Acquired at 125 MHz with chemical shifts referenced to the CDCl_3 solvent signal (δ 77.0 ppm).
- 2D NMR: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish connectivities.

Mass Spectrometry

- Instrumentation: High-resolution mass spectra were obtained on a TOF or Orbitrap mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive ion mode was used.
- Data Analysis: The molecular formula was determined from the accurate mass measurement of the $[\text{M}+\text{Na}]^+$ ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Eupalinilide C**.



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Caption: Workflow for the isolation and structural elucidation of **Eupalinilide C**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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